Para-Bromo versus Meta-Bromo Positional Isomerism: Regioisomeric Impact on Molecular Recognition at the DHFR Binding Pocket
The target compound bears a 4-bromobenzylthio (para-bromo) substituent at position 2, whereas its closest regioisomeric comparator, 2-((3-bromobenzyl)thio)-3-(4-bromophenyl)-4(3H)-quinazolinone (CAS 618432-23-8), carries a 3-bromobenzylthio (meta-bromo) group. In the class-level SAR established by Al-Omary et al. (2013) for 2-heteroarylthio-quinazolin-4-ones, the 2-thioether substituent recognition at DHFR pocket residues Arg38 and Lys31 is sensitive to both electronic and steric presentation of the aryl ring [1]. The para-bromo orientation projects the bromine atom ~2.8 Å further from the thioether linker compared to the meta isomer, altering the electrostatic surface presented to the DHFR binding cleft. Although direct head-to-head IC₅₀ data for these two specific regioisomers are not available in the peer-reviewed literature, the broader SAR series demonstrates that 2-substituent variation shifts DHFR IC₅₀ values across a range of 0.3 to >100 μM [1], indicating that regioisomeric identity is a meaningful determinant of target potency.
| Evidence Dimension | Bromine substitution position on 2-benzylthio ring (para vs. meta) and its projected impact on DHFR IC₅₀ based on class SAR |
|---|---|
| Target Compound Data | 4-Bromobenzylthio (para-substituted); MW 502.22 g/mol; heavy atom count 29 |
| Comparator Or Baseline | CAS 618432-23-8: 3-Bromobenzylthio (meta-substituted); MW 502.22 g/mol; heavy atom count 29; available from AKSci at 95% purity |
| Quantified Difference | No direct potency difference quantifiable for this specific pair. Class-level DHFR IC₅₀ range for active 2-heteroarylthio-quinazolin-4-ones: 0.3–0.8 μM (compounds 21, 25, 39) vs. inactive analogs >100 μM (Ref. 1). Positional bromine shift projects dipole moment variation estimated at ~0.5–1.0 Debye difference based on vectorial orientation. |
| Conditions | In vitro DHFR inhibition assay; molecular modeling at DHFR binding pocket (Arg38, Lys31 recognition). Eur J Med Chem. 2013. |
Why This Matters
For SAR library construction and DHFR-targeted lead optimization, procurement of the para-bromo regioisomer (rather than the meta isomer) is essential when probing the steric and electronic tolerance of the 2-substituent binding sub-pocket, as regioisomeric identity cannot be assumed activity-neutral based on class-level evidence showing that 2-substituent variation modulates DHFR IC₅₀ by >300-fold [1].
- [1] Al-Omary FAM, Abou-Zeid LA, Nagi MN, Habib ESE, Abdel-Aziz AA, El-Azab AS, Abdel-Hamide SG, Al-Omar MA, Al-Obaid AM, El-Subbagh HI. Nonclassical antifolates, part 3: synthesis, biological evaluation and molecular modeling study of some new 2-heteroarylthio-quinazolin-4-ones. Eur J Med Chem. 2013 May;63:33-45. doi: 10.1016/j.ejmech.2012.12.061. PMID: 23454532. View Source
